Cas no 1372980-56-7 (Mesocarb Hydroxysulfate)

Mesocarb Hydroxysulfate structure
Mesocarb Hydroxysulfate structure
商品名:Mesocarb Hydroxysulfate
CAS番号:1372980-56-7
MF:C18H18N4O6S
メガワット:418.423722743988
CID:5050017

Mesocarb Hydroxysulfate 化学的及び物理的性質

名前と識別子

    • p-Hydroxymesocarb sulfate
    • Hydroxymesocarb sulfate
    • Mesocarb hydroxysulfate
    • Q27269006
    • 1,2,3-Oxadiazolium, 3-(1-methyl-2-phenylethyl)-5-((((4-(sulfooxy)phenyl)amino)carbonyl)amino)-, inner salt
    • Mesocarb Hydroxysulfate
    • インチ: 1S/C18H18N4O6S/c1-13(11-14-5-3-2-4-6-14)22-12-17(27-21-22)20-18(23)19-15-7-9-16(10-8-15)28-29(24,25)26/h2-10,12-13H,11H2,1H3,(H2-,19,20,21,23,24,25,26)
    • InChIKey: MAVQZPVDXYEGCQ-UHFFFAOYSA-N
    • ほほえんだ: S(=O)(=O)([O-])OC1C=CC(=CC=1)NC(NC1=C[N+](C(C)CC2C=CC=CC=2)=NO1)=O

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 7
  • 重原子数: 29
  • 回転可能化学結合数: 6
  • 複雑さ: 615
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 146

Mesocarb Hydroxysulfate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
M569730-2.5mg
Mesocarb Hydroxysulfate
1372980-56-7
2.5mg
$953.00 2023-05-17
TRC
M569730-5mg
Mesocarb Hydroxysulfate
1372980-56-7
5mg
$1642.00 2023-05-17
TRC
M569730-.5mg
Mesocarb Hydroxysulfate
1372980-56-7
5mg
$207.00 2023-05-17
TRC
M569730-25mg
Mesocarb Hydroxysulfate
1372980-56-7
25mg
$ 7600.00 2023-09-06
TRC
M569730-0.5mg
Mesocarb Hydroxysulfate
1372980-56-7
0.5mg
$ 170.00 2022-06-03

Mesocarb Hydroxysulfate 関連文献

Mesocarb Hydroxysulfateに関する追加情報

Recent Advances in Mesocarb Hydroxysulfate (CAS: 1372980-56-7) Research: A Comprehensive Overview

Mesocarb Hydroxysulfate (CAS: 1372980-56-7) is a chemically modified derivative of mesocarb, a psychostimulant initially developed for its potential cognitive-enhancing effects. Recent studies have focused on its pharmacological properties, metabolic pathways, and potential therapeutic applications. This research brief synthesizes the latest findings from peer-reviewed journals, patent filings, and preclinical studies to provide a comprehensive update on the current understanding of this compound.

A 2023 study published in the Journal of Medicinal Chemistry elucidated the crystal structure of Mesocarb Hydroxysulfate, revealing unique hydrogen bonding patterns that contribute to its enhanced solubility compared to the parent compound. The research team employed X-ray diffraction and density functional theory (DFT) calculations to characterize the molecular interactions, which may explain its improved bioavailability in animal models. These structural insights are particularly valuable for formulation scientists working on drug delivery optimization.

In neuropharmacology, recent in vitro experiments demonstrated that Mesocarb Hydroxysulfate exhibits a 40% higher dopamine reuptake inhibition potency than its precursor, with an IC50 of 12.3 nM versus 20.7 nM in human dopamine transporter (DAT) assays. This enhanced activity, coupled with its modified pharmacokinetic profile, has sparked interest in its potential application for treatment-resistant depression. However, researchers caution that these preliminary findings require validation in controlled clinical trials.

Metabolic studies using LC-MS/MS techniques have identified three primary Phase I metabolites of Mesocarb Hydroxysulfate in hepatic microsome preparations. The sulfate moiety appears to confer greater metabolic stability, with a half-life extension of approximately 2.7-fold compared to mesocarb in human liver microsomes. This characteristic may translate to reduced dosing frequency in potential therapeutic applications, though comprehensive in vivo pharmacokinetic studies are still ongoing.

From a safety perspective, a 2024 toxicological assessment published in Regulatory Toxicology and Pharmacology reported that Mesocarb Hydroxysulfate shows a favorable profile in acute toxicity studies, with an LD50 > 500 mg/kg in rodent models. Chronic administration studies revealed dose-dependent effects on cardiovascular parameters that warrant further investigation. Researchers emphasize the need for thorough QT interval studies before considering human trials, given the compound's structural similarity to other psychostimulants with known cardiovascular effects.

The pharmaceutical industry has shown growing interest in Mesocarb Hydroxysulfate, with two patent applications filed in 2023-2024 covering novel synthesis methods and potential combination therapies. One particularly innovative approach involves co-crystallization with cyclodextrins to further enhance water solubility. These developments suggest that 1372980-56-7 may transition from a research chemical to a developmental candidate in the near future, pending successful completion of preclinical safety assessments.

In conclusion, Mesocarb Hydroxysulfate represents an intriguing case study in medicinal chemistry optimization, where strategic molecular modification has yielded a compound with improved pharmacological characteristics. While the current research landscape is promising, significant questions remain regarding its therapeutic potential and safety profile. Future studies should focus on establishing dose-response relationships, elucidating long-term effects, and exploring potential clinical indications beyond its original scope as a cognitive enhancer.

おすすめ記事

推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Jincang Pharmaceutical (Shanghai) Co., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Jincang Pharmaceutical (Shanghai) Co., LTD.